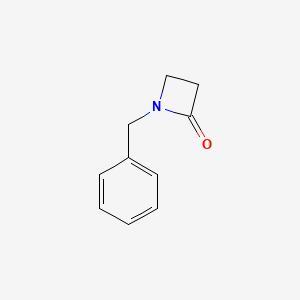
Benzene, 1-nitro-4-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrosobenzene is an organic compound with the formula C6H5NO . It is one of the prototypical organic nitroso compounds. It is a dark green species that exists in equilibrium with its pale yellow dimer . Both the monomer and dimer are diamagnetic .
Synthesis Analysis
Nitrosobenzene can be synthesized by reducing nitrobenzene to phenylhydroxylamine (C6H5NHOH), which is then oxidized by sodium dichromate (Na2Cr2O7) . It can also be prepared by oxidation of aniline using peroxymonosulfuric acid (Caro’s acid) or potassium peroxymonosulfate under biphasic conditions .Molecular Structure Analysis
The molecular structure of Nitrosobenzene is characterized by a unique nitrogen-oxygen combination located next to a carbon backbone . The monomer and dimer forms of Nitrosobenzene are in dynamic equilibrium, with the monomer favored at higher temperatures and in dilute solutions .Chemical Reactions Analysis
Nitro-containing compounds like Nitrosobenzene have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway . They have diverse reactivity due to the diverse reactivity of the nitro group .Physical And Chemical Properties Analysis
Nitrosobenzene is a dark green solid in its freshly sublimed monomeric form, and a pale yellow solid in its dimeric form . It has a low solubility in water but is soluble in organic solvents . Its melting point is between 65 to 69 °C, and it boils at 59 °C (at 18 mmHg) .Mechanism of Action
The radical-initiated reductive coupling of nitro compounds with alkenes provides a concise way to produce amines under transition metal catalysis . For the traditional nitration process, a nitronium ion (NO2+) is generated from mixed strong acidic systems (H2SO4/HNO3) which then undergoes an electrophilic substitution to deliver the nitrated products .
Safety and Hazards
Future Directions
The importance of nitro chemistry, including Nitrosobenzene, will continue to increase in the future in terms of elaborate synthesis . New reactions and methodologies are still being found today, due to the diverse reactivity of the nitro group . This suggests that there is still much to explore and discover in this field .
properties
CAS RN |
4485-08-9 |
|---|---|
Product Name |
Benzene, 1-nitro-4-nitroso- |
Molecular Formula |
C6H4N2O3 |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
1-nitro-4-nitrosobenzene |
InChI |
InChI=1S/C6H4N2O3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4H |
InChI Key |
IDZTUECABAHWLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1N=O)[N+](=O)[O-] |
Other CAS RN |
4485-08-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















